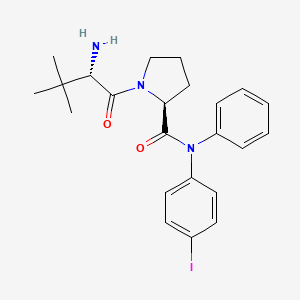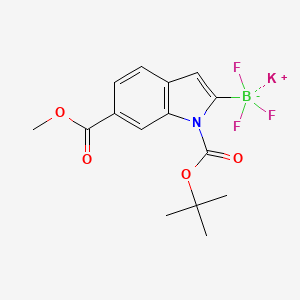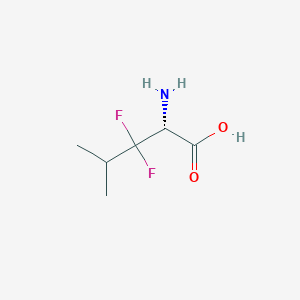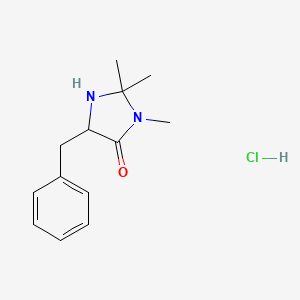
2,2-Difluoro-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1,3-dithiane is an organosulfur compound characterized by the presence of two fluorine atoms and a dithiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1,3-dithiane can be synthesized through the fluorination of 1,3-dithiane derivatives. One common method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF₃), resulting in the formation of 1,1-difluoromethyl alkanes . The reaction proceeds efficiently with primary alkyl halides, although the yield may be lower with secondary alkyl halides due to the relatively low yield of the dithiane preparation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using reagents such as bromine trifluoride or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to other sulfur-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing compounds.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2,2-Difluoro-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing fluorine atoms into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-1,3-dithiane exerts its effects involves the interaction of its fluorine atoms and sulfur-containing ring with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, while the dithiane ring can undergo various chemical transformations. These interactions and transformations are crucial for the compound’s reactivity and applications.
Comparaison Avec Des Composés Similaires
1,3-Dithiane: A related compound without fluorine atoms, commonly used as a protecting group for carbonyl compounds.
2,2,4,4-Tetrafluoro-1,3-dithietane: Another fluorinated dithiane derivative with different fluorine atom positions.
Uniqueness: 2,2-Difluoro-1,3-dithiane is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and reactivity compared to other dithiane derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and other fields.
Propriétés
Formule moléculaire |
C4H6F2S2 |
|---|---|
Poids moléculaire |
156.2 g/mol |
Nom IUPAC |
2,2-difluoro-1,3-dithiane |
InChI |
InChI=1S/C4H6F2S2/c5-4(6)7-2-1-3-8-4/h1-3H2 |
Clé InChI |
SXVGIBCAOZBBIV-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)





![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)


![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)


